3-Hydroxy-4-(2-methylphenyl)benzoic acid, also known by its chemical formula C₁₄H₁₂O₃, is an aromatic compound characterized by a hydroxyl group and a carboxylic acid group attached to a benzene ring. This compound features a 2-methylphenyl substituent at the para position relative to the hydroxyl group. The molecular weight of 3-hydroxy-4-(2-methylphenyl)benzoic acid is approximately 228.24 g/mol, and it is classified under various chemical databases with distinct identifiers, such as the CAS number 167627-22-7 and the PubChem CID 53224853 .
These reactions are fundamental in organic synthesis, allowing for the modification and functionalization of this compound for various applications.
The synthesis of 3-hydroxy-4-(2-methylphenyl)benzoic acid can be achieved through several methods:
These methods highlight the versatility in synthetic approaches available for obtaining this aromatic compound.
3-Hydroxy-4-(2-methylphenyl)benzoic acid finds applications in various fields:
The versatility of this compound makes it a candidate for further exploration in these industries.
Interaction studies involving 3-hydroxy-4-(2-methylphenyl)benzoic acid focus on its potential interactions with biological macromolecules such as proteins and nucleic acids. Investigating these interactions can provide insights into its mechanism of action, particularly if it exhibits therapeutic effects. For example, studies may assess how this compound influences enzyme activity or gene expression in cellular models.
Several compounds share structural similarities with 3-hydroxy-4-(2-methylphenyl)benzoic acid. Here are some comparable compounds:
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| 3-Hydroxy-4-(4-methylphenyl)benzoic acid | C₁₄H₁₂O₃ | 1261926-50-4 |
| 2-Hydroxy-4-trifluoromethylbenzoic acid | C₈H₅F₃O₃ | 328-90-5 |
| Benzoic acid, 2-hydroxy-, 4-methylphenyl ester | C₁₄H₁₂O₃ | 607-88-5 |
3-Hydroxy-4-(2-methylphenyl)benzoic acid is unique due to its specific substitution pattern on the aromatic ring, which may influence its solubility and biological activity compared to other similar compounds. The presence of both hydroxyl and carboxylic groups enhances its reactivity and potential interactions within biological systems.